molecular formula C14H12N2O2 B5578940 2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione

Cat. No.: B5578940
M. Wt: 240.26 g/mol
InChI Key: FEDTZZMUACJHEP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione is a chemical compound with the molecular formula C14H12N2O2.

Scientific Research Applications

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential antitumor activity.

    Materials Science: The compound is used in the development of conjugated polymers for field-effect transistors.

    Chemosensors: The compound and its derivatives are used in the development of chemosensors for detecting various ions and molecules.

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target. Some isoquinoline derivatives have been found to inhibit certain enzymes, which can lead to various biological effects .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. Some isoquinoline derivatives can be harmful if swallowed, inhaled, or if they come into contact with the skin . Always refer to the specific safety data sheet for the compound .

Future Directions

Future research on these compounds could involve exploring their potential biological activities, developing new synthesis methods, and studying their physical and chemical properties in more detail. This could lead to the discovery of new drugs or other useful compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoquinoline derivatives .

Comparison with Similar Compounds

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione can be compared with other similar compounds, such as:

    Amonafide: Amonafide is a naphthalimide derivative with antitumor activity.

    Azonafide: Azonafide is another naphthalimide derivative with antitumor activity.

    Mitonafide: Mitonafide is a benzoisoquinoline derivative with antitumor activity.

The uniqueness of this compound lies in its specific structural features and its ability to form conjugated systems with unique electronic properties. These properties make it a valuable compound for both medicinal chemistry and materials science applications .

Properties

IUPAC Name

2-(dimethylamino)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-15(2)16-13(17)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDTZZMUACJHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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